N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chloro group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Aniline derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways The amino and chloro groups play a crucial role in its reactivity and binding affinity to target molecules The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)benzamide
- N-(3-Amino-4-chlorophenyl)acetamide
- N-(3-Amino-4-chlorophenyl)methanesulfonamide
Uniqueness
N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature may enhance its biological activity and specificity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRRPGFGWXXWAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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